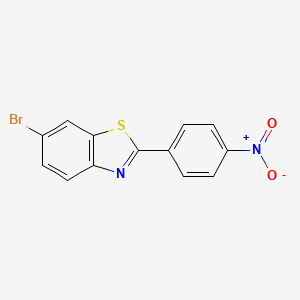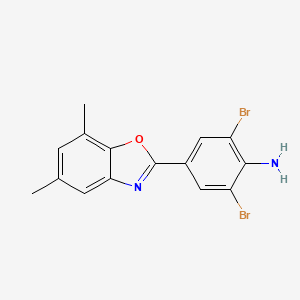![molecular formula C18H33NO4Si3 B13796622 Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester: is a complex organosilicon compound. It is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties. This compound is often used in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride and 4-(trimethylsiloxy)benzoyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and reagent addition is common to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the trimethylsilyl groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and benzoyl derivatives.
Reduction: Benzyl derivatives and silyl ethers.
Substitution: Various substituted silyl compounds.
Applications De Recherche Scientifique
Chemistry: This compound is used as a protecting group for amino acids in peptide synthesis. Its stability under various reaction conditions makes it ideal for protecting sensitive functional groups during multi-step synthesis.
Biology: In biological research, it can be used to modify biomolecules, enhancing their stability and altering their interaction with biological systems.
Industry: Used in the production of advanced materials, including coatings and adhesives, due to its hydrophobic properties and stability.
Mécanisme D'action
The mechanism by which N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups provide steric hindrance and hydrophobicity, which can protect sensitive functional groups and alter the solubility of compounds. The benzoyl group can participate in various chemical reactions, providing a site for further functionalization.
Comparaison Avec Des Composés Similaires
- N-(Trimethylsilyl)glycine trimethylsilyl ester
- N-(Trimethylsilyl)-N-benzoylglycine trimethylsilyl ester
- N-(Trimethylsilyl)-N-[4-(hydroxy)benzoyl]glycine trimethylsilyl ester
Uniqueness: N-(Trimethylsilyl)-N-[4-(trimethylsiloxy)benzoyl]glycine trimethylsilyl ester is unique due to the presence of both trimethylsiloxy and benzoyl groups, which provide a combination of stability, hydrophobicity, and reactivity. This makes it particularly useful in applications where both protection and reactivity are required.
Propriétés
Formule moléculaire |
C18H33NO4Si3 |
|---|---|
Poids moléculaire |
411.7 g/mol |
Nom IUPAC |
trimethylsilyl 2-[trimethylsilyl-(4-trimethylsilyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-10-12-16(13-11-15)22-25(4,5)6/h10-13H,14H2,1-9H3 |
Clé InChI |
MFCCACQGTYYMRP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
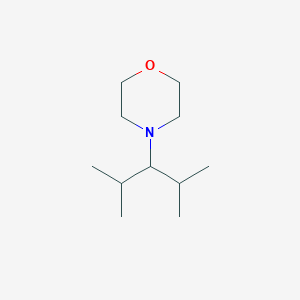
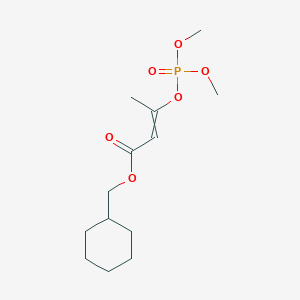

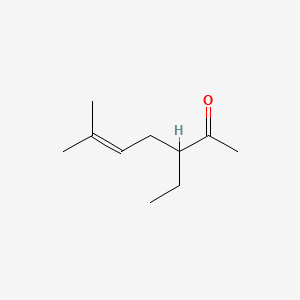
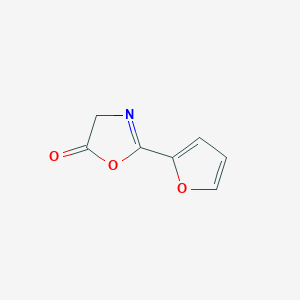

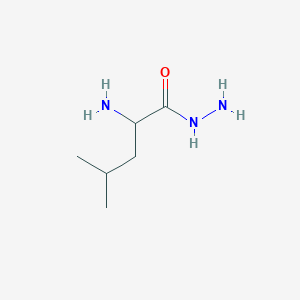
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
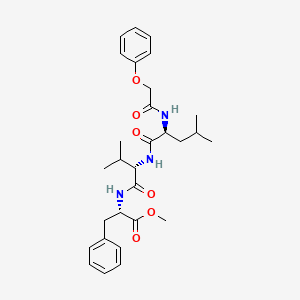
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
